Catalog No.
M. Wt
428.6 g/mol
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

CAS Number


Product Name




Molecular Formula


Molecular Weight

428.6 g/mol



InChI Key





Soluble in DMSO


1 alpha,25-dihydroxyvitamin D2, 1,25-(OH)2D2, 1,25-dihydroxyergocalciferol, 1,25-dihydroxyergocalciferol, (1alpha,3beta,5Z,7E,22E)-isomer, 1,25-dihydroxyvitamin D2, PRI-1906

Canonical SMILES


Isomeric SMILES



The exact mass of the compound Ercalcitriol is 428.329 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Ergocalciferols - Supplementary Records. It belongs to the ontological category of hydroxycalciol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Secosteroids [ST03] -> Vitamin D2 and derivatives [ST0301]. However, this does not mean our product can be used or applied in the same or a similar way.

Ercalcitriol is the active metabolite of vitamin D2 []. Vitamin D2, obtained from the diet or ultraviolet B (UVB) irradiation of ergosterol, undergoes a series of hydroxylations in the liver and kidneys to become ercalcitriol []. This active form binds to the vitamin D receptor (VDR) in various tissues, exerting its biological effects [].

Molecular Structure Analysis

Ercalcitriol possesses a unique sterol structure with three cyclohexane rings and a side chain containing a conjugated diene system. Key features include:

  • A hydroxyl group at the 1α and 25 positions, essential for binding to the VDR [].
  • The conjugated diene system, contributing to the molecule's stability and interaction with the receptor [].
  • Several chiral centers, influencing the molecule's 3D conformation and biological activity [].

Chemical Reactions Analysis


Ercalcitriol is primarily obtained commercially through multistep chemical synthesis. However, researchers are exploring enzymatic and microbial production methods for potential future applications [].


Ercalcitriol undergoes further metabolism in the body, primarily by 24-hydroxylase, to form less active metabolites that are ultimately excreted.

Ercalcitriol binds to the VDR in the nucleus of target cells, forming a complex that regulates gene expression. This complex influences various processes, including:

  • Calcium and Phosphate Homeostasis: Ercalcitriol promotes intestinal calcium and phosphate absorption, facilitating bone mineralization.
  • Bone Health: It stimulates bone formation by osteoblasts and inhibits bone resorption by osteoclasts, maintaining strong bones.
  • Immune Function: Ercalcitriol modulates the immune system, potentially influencing autoimmune diseases and inflammatory conditions.

Physical and Chemical Properties

  • Molecular Formula: C28H44O3 []
  • Molecular Weight: 428.7 g/mol []
  • Melting Point: Approximately 232-234 °C (data from commercial suppliers)
  • Solubility: Poorly soluble in water, but soluble in organic solvents like ethanol and oils


>98% (or refer to the Certificate of Analysis)

Physical Description




Exact Mass



Solid powder


Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).



GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301+H311 (97.44%): Toxic if swallowed or in contact with skin [Danger Acute toxicity, oral;
acute toxicity, dermal];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H330 (97.44%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H372 (97.44%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.


Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS




Use Classification

Lipids -> Sterol Lipids [ST] -> Secosteroids [ST03] -> Vitamin D2 and derivatives [ST0301]


Modify: 2023-08-15
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